Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate

VAP-1 inhibitor diabetic nephropathy medicinal chemistry intermediate

Researchers developing VAP-1 inhibitors for diabetic complications face synthetic route integrity risks when substituting intermediates. This Boc-protected piperazine (CAS 946386-15-8) is the exact building block specified in US20120184520A1 for glycine-based VAP-1 inhibitors targeting diabetic nephropathy and macular edema. The 3-methylpyridin-2-yl substitution is structurally critical for downstream target binding; analogs lacking this precise pattern may yield inactive or off-target compounds. Supplied at 98% purity with room temperature storage, supporting reliable global supply for hit-to-lead and fragment-based drug discovery programs.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 946386-15-8
Cat. No. B1284457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate
CAS946386-15-8
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O2/c1-12-6-5-7-16-13(12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3
InChIKeyGNWIFHWFRFAMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate (946386-15-8) — Procurement-Oriented Overview for R&D Scientists


Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 946386-15-8) is a Boc-protected piperazine derivative featuring a 3-methylpyridin-2-yl substituent . With a molecular formula of C15H23N3O2 and molecular weight of 277.36 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . It is not intended for direct therapeutic use but functions as a building block for constructing more complex pharmacologically active molecules, notably in the development of vascular adhesion protein-1 (VAP-1) inhibitors for treating conditions such as diabetic nephropathy and diabetic macular edema [1].

Patented synthetic route intermediate: Specified in US20120184520A1 for VAP-1 inhibitor synthesis.
Orthogonal Boc protection: Enables selective multi-step derivatization before piperazine deprotection.
3-Methylpyridin-2-yl motif: Provides a distinct lipophilicity scaffold for lead optimization SAR studies.

Why Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate Cannot Be Substituted with Generic Analogs in VAP-1 Inhibitor Synthesis


In medicinal chemistry programs targeting vascular adhesion protein-1 (VAP-1), generic substitution of intermediates is not straightforward. The specific 3-methyl substitution pattern on the pyridin-2-yl ring of this compound is a critical structural determinant for downstream pharmacological activity [1]. Unlike unsubstituted pyridinyl-piperazine analogs or those with alternative substitution patterns (e.g., 5-bromo, 5-formyl, or 5-(1-aminoethyl) derivatives), the 3-methyl group provides a distinct steric and electronic environment that influences both synthetic route compatibility and the binding interactions of final drug candidates with the VAP-1 enzyme active site [2]. Replacing this intermediate with a close analog lacking the precise 3-methylpyridin-2-yl substitution — or with a deprotected piperazine variant such as 1-(3-methylpyridin-2-yl)piperazine (CAS 111960-11-3) — alters the synthetic sequence and may compromise the yield, purity profile, or ultimately the biological activity of the target compound . The quantitative differentiation evidence presented below substantiates why procurement decisions for this specific intermediate must be based on verified structural and application-specific criteria.

Target Unsubstituted pyridinyl analogs Risk: 3-Methyl substitution missing; may alter synthetic route compatibility and final inhibitor binding profile.
Target Deprotected analog (CAS 111960-11-3) Risk: Lacks Boc protection; orthogonal protection strategy cannot be replicated without additional steps.
Target 5-Bromo / 5-formyl analogs Risk: Introduces reactive halogen/aldehyde; may complicate purification and downstream SAR interpretation.

Quantitative Differentiation Evidence: Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate vs. Closest Analogs


Evidence Item 1: Requirement as a Key Intermediate in Patented VAP-1 Inhibitor Synthesis

This compound is explicitly required as a starting material in the synthetic route for glycine-based VAP-1 inhibitors claimed in US20120184520A1 [1]. The patent discloses that compounds synthesized from this intermediate exhibit potent VAP-1 inhibitory activity and are useful for preventing or treating VAP-1-related diseases including diabetic nephropathy and diabetic macular edema [1]. Unlike generic piperazine derivatives, this compound's specific 3-methylpyridin-2-yl substitution and Boc-protected piperazine core are integral to the patented synthetic pathway [1].

Patent Route Requirement
Class-level
Required intermediate in US20120184520A1 VAP-1 inhibitor synthesis vs. generic analogs not specified
Supports patent-route replication; substitution invalidates established synthetic methodology.
Patent evidence; generic substitution risk is binary.
VAP-1 inhibitor diabetic nephropathy medicinal chemistry intermediate

Evidence Item 2: Calculated LogP and LogD Differentiation vs. Unsubstituted Pyridinyl-Piperazine Analogs

Predicted physicochemical properties distinguish this compound from unsubstituted pyridinyl-piperazine analogs . The ACD/LogP value is 1.80, while ACD/LogD at pH 7.4 is 1.36 . The 3-methyl substitution on the pyridine ring increases lipophilicity compared to unsubstituted pyridinyl-piperazine derivatives, which typically exhibit lower LogP values (approximately 0.5–1.2 based on class-level estimates) . This difference in lipophilicity affects membrane permeability and nonspecific binding profiles of final drug candidates derived from this intermediate.

Lipophilicity Profile
Class-level
ACD/LogP: 1.80 | LogD (pH 7.4): 1.36
Unsubstituted analog estimate: LogP 0.5–1.2
Higher lipophilicity may influence ADME profile of derived inhibitors; lipophilicity screening context.
Predicted values from ACD/Labs Percepta; empirical validation needed.
lipophilicity ADME prediction lead optimization

Evidence Item 3: Boc Protection Confers Synthetic Flexibility vs. Deprotected 1-(3-Methylpyridin-2-yl)piperazine (CAS 111960-11-3)

The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen enables orthogonal synthetic manipulation that is unavailable with the deprotected analog 1-(3-methylpyridin-2-yl)piperazine (CAS 111960-11-3) . Boc protection prevents unwanted nucleophilic reactions at the piperazine amine, allowing selective functionalization at other molecular sites before deprotection . This orthogonal protection strategy is essential for multi-step syntheses of complex drug candidates, including the VAP-1 inhibitors described in US20120184520A1 [1].

Boc Protection Advantage
Head-to-head
Target: Boc-protected (pKa 8.71±0.29) enables orthogonal functionalization
Comparator: Deprotected 1-(3-methylpyridin-2-yl)piperazine (MW 177.25) lacks orthogonal control
Required for multi-step synthesis; deprotected analog may reduce overall yield and alter sequence.
Qualitative synthetic utility difference; pKa predicted.
Boc protection synthetic strategy piperazine chemistry

Evidence Item 4: Structural Distinction from 5-Bromo and 5-Formyl Substituted Analogs — Impact on Downstream SAR

This compound lacks the 5-position substitution present in analogs such as tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate and tert-butyl 4-(5-formyl-3-methylpyridin-2-yl)piperazine-1-carboxylate . The absence of a 5-bromo or 5-formyl group means this compound does not introduce a halogen or reactive aldehyde moiety that could participate in unintended cross-coupling reactions or necessitate additional synthetic steps for removal . This structural simplicity makes it a more versatile building block for diverse synthetic applications compared to halogenated or formyl-substituted analogs .

5‑Position Substituent
Class-level
Target: H at 5-position
5‑Br/CHO analogs introduce reactive handles; may limit downstream compatibility.
Simpler building block reduces unintended side reactions; preferred when 5‑substitution not required.
Qualitative comparison based on structural class.
structure-activity relationship SAR halogenated analog comparison

Evidence Item 5: Limited Public Bioactivity Data Necessitates Context-Specific Procurement

Direct bioactivity data for this exact compound is limited. However, a structurally related derivative bearing the same 3-methylpyridin-2-yl piperazine motif — namely 6-{[3-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)isoxazol-5-yl]methoxy}quinoline — has demonstrated measurable activity against Protein Wnt-3a (IC50 = 1,620 nM) and Zinc finger protein GLI1 (IC50 = 5,180 nM) [1]. While this compound is not a direct comparator, the data illustrate that the 3-methylpyridin-2-yl piperazine substructure can engage specific protein targets when incorporated into more complex molecular frameworks [1]. This supports the rationale for procuring this specific intermediate for medicinal chemistry programs targeting Wnt or GLI1 pathways, pending empirical validation.

Wnt/GLI1 SAR Context
Data to verify
Related derivative with 3-methylpyridin-2-yl motif: Wnt-3a IC50 1,620 nM; GLI1 IC50 5,180 nM (BindingDB). No direct data for target compound.
Context-dependent SAR; target engagement must be empirically verified in own assays.
Supporting evidence from derivative; compound activity requires validation.
binding affinity data Wnt-3a GLI1 SAR context

Recommended Application Scenarios for Tert-butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate (946386-15-8) Based on Quantitative Evidence


Scenario 1: Synthesis of VAP-1 Inhibitors for Diabetic Nephropathy and Diabetic Macular Edema Programs

This compound is explicitly required for synthesizing glycine-based VAP-1 inhibitors claimed in US20120184520A1 [1]. Research groups and CDMOs developing VAP-1 inhibitors for diabetic complications should procure this intermediate to replicate the patented synthetic route. The patent specifies that compounds derived from this intermediate exhibit VAP-1 inhibitory activity relevant to diabetic nephropathy and diabetic macular edema [1]. Substituting with a generic pyridinyl-piperazine analog is not supported by the patent literature and may produce inactive or off-target compounds.

Scenario 2: Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Boc Protection

The Boc protecting group enables orthogonal synthetic strategies not possible with the deprotected analog 1-(3-methylpyridin-2-yl)piperazine (CAS 111960-11-3) [1]. Medicinal chemists designing complex target molecules that require selective functionalization before piperazine deprotection should select this intermediate. The predicted pKa of 8.71±0.29 supports mild acidic deprotection conditions compatible with diverse functional groups, making this compound suitable for fragment-based drug discovery and parallel library synthesis .

Scenario 3: SAR Exploration of Wnt and GLI1 Pathway Modulators

Supporting evidence from BindingDB indicates that a structurally related derivative containing the 3-methylpyridin-2-yl piperazine motif exhibits binding to Protein Wnt-3a (IC50 = 1,620 nM) and Zinc finger protein GLI1 (IC50 = 5,180 nM) [1]. While not definitive for this exact compound, this SAR context supports its use as a building block for synthesizing and screening novel analogs targeting Wnt and GLI1 pathways [1]. Researchers should validate activity in their own assays but may use this data to justify initial procurement for hit-to-lead campaigns [1].

Scenario 4: Lead Optimization Requiring Enhanced Lipophilicity vs. Unsubstituted Pyridinyl Analogs

The predicted LogP of 1.80 and LogD (pH 7.4) of 1.36 [1] distinguish this compound from less lipophilic unsubstituted pyridinyl-piperazine derivatives. For medicinal chemistry programs where increased membrane permeability is a design objective, this intermediate provides a favorable starting point for further optimization [1]. The 3-methyl substitution contributes to a calculated logP differential of approximately 0.6–1.3 units compared to unsubstituted analogs, which may translate to meaningful differences in cellular permeability and in vivo distribution .

Application
Selection Property
Validation Focus
VAP-1 inhibitor synthesis (diabetic complication research models)
Patent-specified intermediate essential for route replication
Confirm compatibility with US20120184520A1 synthetic protocol
Multi-step medicinal chemistry requiring orthogonal protection
Boc-protected piperazine enabling selective functionalization
Orthogonal deprotection conditions (e.g., mild acidic) compatibility assessment
Wnt and GLI1 pathway modulator SAR exploration
3-Methylpyridin-2-yl piperazine scaffold for target engagement studies
In vitro binding and functional assay validation against Wnt-3a/GLI1
Lead optimization with enhanced membrane permeability
Predicted lipophilicity higher than unsubstituted pyridinyl-piperazines
Cellular permeability and ADME profiling in derived compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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